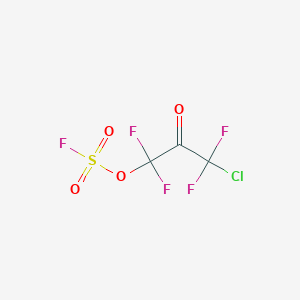
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate is a chemical compound with the molecular formula C3HClF4O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoropropene with sulfuryl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The compound is typically purified using distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and intermediates.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems and to develop new fluorinated drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the target molecule. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and allows for selective interactions with various substrates.
Comparison with Similar Compounds
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate can be compared with other similar compounds, such as:
3-Chloro-1,1,3,3-tetrafluoropropene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-Chloro-2,3,3,3-tetrafluoropropene: Another fluorinated compound with similar reactivity and applications in organic synthesis.
3-Chloro-1,1,1,3-tetrafluoropropane: This compound has similar structural features and is used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
113851-93-7 |
|---|---|
Molecular Formula |
C3ClF5O4S |
Molecular Weight |
262.54 g/mol |
IUPAC Name |
1-chloro-1,1,3,3-tetrafluoro-3-fluorosulfonyloxy-2-oxopropane |
InChI |
InChI=1S/C3ClF5O4S/c4-2(5,6)1(10)3(7,8)13-14(9,11)12 |
InChI Key |
UNTZFEHKLPVUKF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OS(=O)(=O)F)(F)F)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


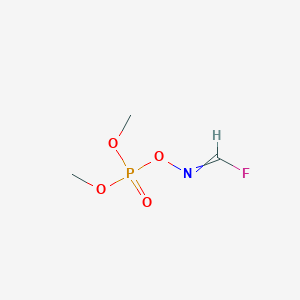
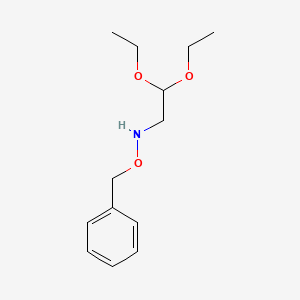
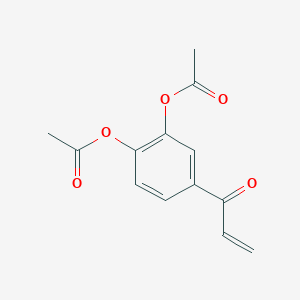

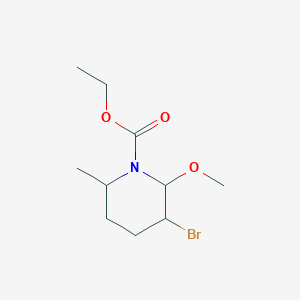
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
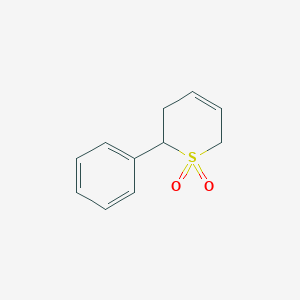
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
